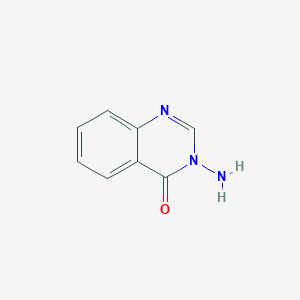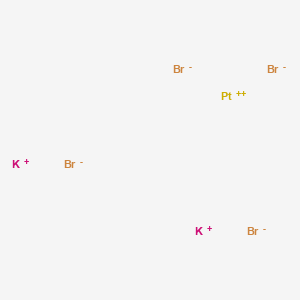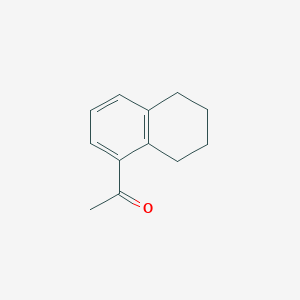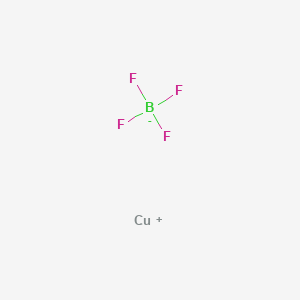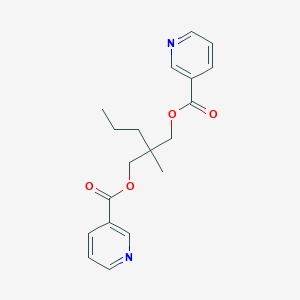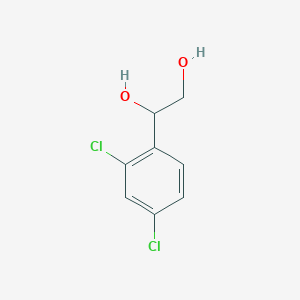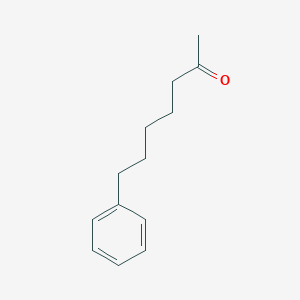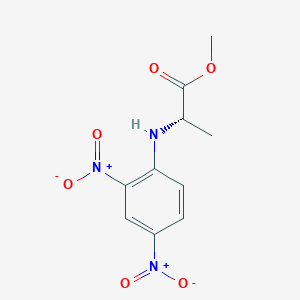
Chloro(difluoro)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(difluoro)alumane is a chemical compound that is used in various scientific research applications. It is a Lewis acid that is commonly used as a catalyst in organic synthesis reactions. In
Wirkmechanismus
Chloro(difluoro)alumane acts as a Lewis acid by accepting an electron pair from a Lewis base. This interaction leads to the formation of a coordinate covalent bond between the Lewis acid and the Lewis base. This bond formation activates the reactants and facilitates the reaction.
Biochemical and Physiological Effects:
Chloro(difluoro)alumane has no known biochemical or physiological effects on living organisms. However, it is a highly reactive and corrosive compound that can cause severe burns and respiratory problems if inhaled or ingested.
Vorteile Und Einschränkungen Für Laborexperimente
Chloro(difluoro)alumane is a highly efficient catalyst that can facilitate a wide range of organic synthesis reactions. It is also relatively inexpensive and easy to handle. However, it is a highly reactive and corrosive compound that requires special handling and storage precautions. It can also produce hazardous byproducts if not properly disposed of.
Zukünftige Richtungen
There are several future directions for the research and development of Chloro(difluoro)alumane. One direction is to explore its potential as a catalyst for new types of organic synthesis reactions. Another direction is to investigate its use in the production of high-performance materials, such as advanced polymers and composites. Additionally, there is a need to develop safer and more environmentally friendly alternatives to Chloro(difluoro)alumane for use in organic synthesis reactions.
Synthesemethoden
Chloro(difluoro)alumane is synthesized by reacting aluminum trichloride with hydrogen fluoride gas. The reaction is carried out in a stainless-steel reactor at a temperature of -78°C. The product is then purified by distillation under vacuum.
Wissenschaftliche Forschungsanwendungen
Chloro(difluoro)alumane is widely used in scientific research as a Lewis acid catalyst. It is used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. It is also used in the production of high-performance materials, such as semiconductors and optical fibers.
Eigenschaften
CAS-Nummer |
13814-65-8 |
|---|---|
Produktname |
Chloro(difluoro)alumane |
Molekularformel |
AlClF2 |
Molekulargewicht |
100.43 g/mol |
IUPAC-Name |
chloro(difluoro)alumane |
InChI |
InChI=1S/Al.ClH.2FH/h;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
AAYWCFPMITZDSH-UHFFFAOYSA-K |
SMILES |
F[Al](F)Cl |
Kanonische SMILES |
F[Al](F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



